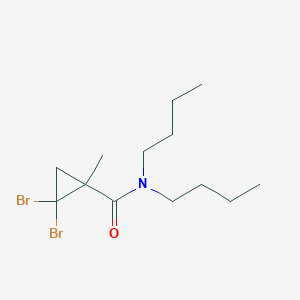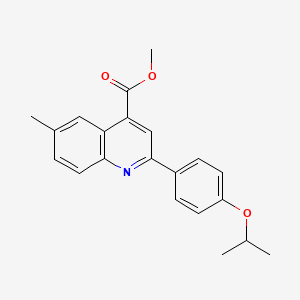![molecular formula C18H19ClN2O4 B6077072 2-ethoxyethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B6077072.png)
2-ethoxyethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxyethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate, also known as ECA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ECA is a white to off-white powder that is soluble in organic solvents and has a molecular weight of 429.9 g/mol.
Mécanisme D'action
2-ethoxyethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate inhibits the activity of thymidylate synthase by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is a crucial step in the synthesis of DNA. As a result, the growth and proliferation of cancer cells are disrupted.
Biochemical and Physiological Effects:
2-ethoxyethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, 2-ethoxyethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have antioxidant properties, which may help to protect against oxidative stress and cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-ethoxyethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate in lab experiments is its specificity for thymidylate synthase. This makes it a useful tool for studying the role of this enzyme in DNA synthesis and cell proliferation. However, one limitation of using 2-ethoxyethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate is that it can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several areas of research that could benefit from further study of 2-ethoxyethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate. One area is the development of new cancer therapies that target thymidylate synthase. Another area is the study of 2-ethoxyethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate's effects on other enzymes and pathways involved in DNA synthesis and cell proliferation. Additionally, further research is needed to determine the safety and efficacy of 2-ethoxyethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate in humans, which could pave the way for its use as a potential anticancer drug.
Méthodes De Synthèse
The synthesis of 2-ethoxyethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate involves the reaction of 4-chlorobenzoic acid with ethoxyethylamine to form 4-chlorobenzoyl ethoxyethylamide. This intermediate is then reacted with phosgene and 4-aminobenzoic acid to form 2-ethoxyethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate.
Applications De Recherche Scientifique
2-ethoxyethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate has been extensively studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-ethoxyethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate acts by inhibiting the activity of an enzyme called thymidylate synthase, which is essential for the synthesis of DNA. By inhibiting this enzyme, 2-ethoxyethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate disrupts the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
2-ethoxyethyl 4-[(4-chlorophenyl)carbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4/c1-2-24-11-12-25-17(22)13-3-7-15(8-4-13)20-18(23)21-16-9-5-14(19)6-10-16/h3-10H,2,11-12H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQNKXSCMCAYFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxyethyl 4-(3-(4-chlorophenyl)ureido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-(5-oxo-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-6(5H)-yl)acetamide](/img/structure/B6076999.png)


![methyl 2-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6077012.png)
![N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6077014.png)
![2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6077015.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-piperidinecarboxamide](/img/structure/B6077038.png)
![5-benzyl-9-hydroxy-6-isopropyl-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6077044.png)

![[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetic acid](/img/structure/B6077059.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B6077080.png)
![2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B6077089.png)
